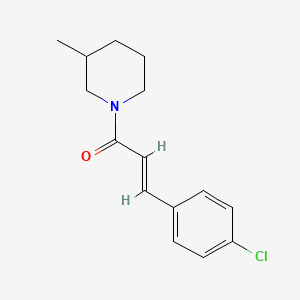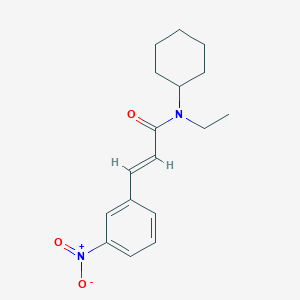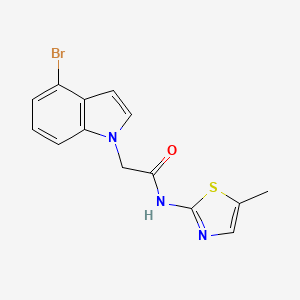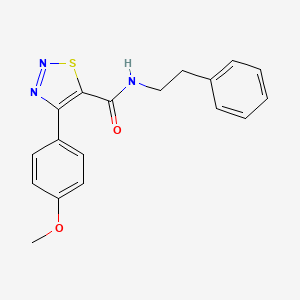![molecular formula C19H22N2O2S B14937429 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937429.png)
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a phenyl group, a tetrahydrobenzo[d]thiazol ring, and a tetrahydro-2H-pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[d]thiazol derivative with a phenyl isothiocyanate, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, particularly against casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in tumor suppression.
Biological Studies: The compound has been studied for its cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves the inhibition of specific kinases such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting these kinases, the compound helps maintain the active form of PTEN, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial, antifungal, and anticancer properties.
Tetrahydrobenzo[d]thiazol Derivatives: These compounds share structural similarities and are often studied for their potential in medicinal chemistry.
Uniqueness
What sets 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide apart is its dual kinase inhibitory activity, which makes it a promising candidate for targeted cancer therapy. Its unique combination of structural features also allows for diverse chemical modifications, enhancing its potential as a versatile intermediate in drug synthesis .
特性
分子式 |
C19H22N2O2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,20,21,22) |
InChIキー |
CHCMNWMZOUOLCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)

![4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14937374.png)

![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14937392.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B14937415.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
![Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14937437.png)
